N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a 4-chloro-2,5-dimethoxyphenyl ring
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with cyclopentanecarboxylic acid chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide: This compound has a similar phenyl ring structure but differs in the presence of a morpholine and carbothioamide group.
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide: This compound has a benzamide group instead of a cyclopentanecarboxamide group.
N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide: This compound features an ethoxybenzamide group and has different substitution patterns on the phenyl ring.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZPCGPTQYJSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCC2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.